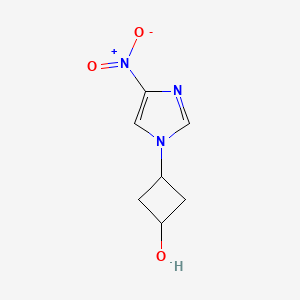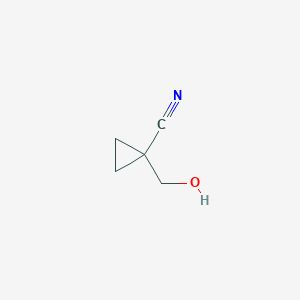
2-Fluoro-1-(methylsulfonyl)-4-nitrobenzene
Overview
Description
2-Fluoro-1-(methylsulfonyl)-4-nitrobenzene is an organic compound that features a benzene ring substituted with a fluorine atom, a methylsulfonyl group, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1-(methylsulfonyl)-4-nitrobenzene typically involves the following steps:
Fluorination: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Methylsulfonylation: The methylsulfonyl group can be added through a sulfonylation reaction using methylsulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques such as crystallization or chromatography may be employed.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-1-(methylsulfonyl)-4-nitrobenzene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The fluorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The methylsulfonyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or peracids.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, iron powder in hydrochloric acid.
Substitution: Amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation: Hydrogen peroxide, peracids like m-chloroperbenzoic acid.
Major Products
Reduction: 2-Fluoro-1-(methylsulfonyl)-4-aminobenzene.
Substitution: 2-(Substituted)-1-(methylsulfonyl)-4-nitrobenzene.
Oxidation: 2-Fluoro-1-(methylsulfonyl)-4-nitrobenzenesulfone.
Scientific Research Applications
2-Fluoro-1-(methylsulfonyl)-4-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Pharmaceuticals: The compound can be used in the development of drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the synthesis of advanced materials with unique properties, such as fluorinated polymers or sulfonated materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-1-(methylsulfonyl)-4-nitrobenzene depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the nitro and methylsulfonyl groups can influence its electronic properties and reactivity.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-1-(methylsulfonyl)-4-aminobenzene: Similar structure but with an amino group instead of a nitro group.
2-Fluoro-1-(methylsulfonyl)-4-chlorobenzene: Similar structure but with a chlorine atom instead of a nitro group.
2-Fluoro-1-(methylsulfonyl)-4-methylbenzene: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
2-Fluoro-1-(methylsulfonyl)-4-nitrobenzene is unique due to the combination of its substituents, which confer distinct electronic and steric properties. The presence of the nitro group makes it a versatile intermediate for further functionalization, while the fluorine atom enhances its stability and reactivity in various chemical reactions.
Properties
IUPAC Name |
2-fluoro-1-methylsulfonyl-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO4S/c1-14(12,13)7-3-2-5(9(10)11)4-6(7)8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZDJGBZROJQCSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B1322072.png)









![6-Fluoro-2-(piperazin-1-yl)benzo[d]thiazole](/img/structure/B1322102.png)



